molecular formula C13H10FN3 B8365354 3',4'-Diamino-2-fluorobiphenyl-4-carbonitrile

3',4'-Diamino-2-fluorobiphenyl-4-carbonitrile

Cat. No. B8365354
M. Wt: 227.24 g/mol
InChI Key: BQYVPLQQAJNJSG-UHFFFAOYSA-N
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Patent
US08927587B2

Procedure details

To a suspension of 4′-amino-2-fluoro-3′-nitrobiphenyl-4-carbonitrile (Preparation 92, 3 g, 11.66 mmol) in AcOH/THF (70 mL/70 mL) was added zinc dust (6.9 g, 105.6 mmol) and the reaction stirred at room temperature for 18 hours. The reaction was filtered and the filtrate concentrated in vacuo. The residue was treated with saturated aqueous NaHCO3 solution (200 mL) and extracted with EtOAc (200 mL). The organic layer was collected, dried over Na2SO4 and concentrated in vacuo. The solid was triturated with MTBE (30 mL) and filtered to afford the title compound as a brown solid (1.5 g, 57%).
Name
4′-amino-2-fluoro-3′-nitrobiphenyl-4-carbonitrile
Quantity
3 g
Type
reactant
Reaction Step One
Name
AcOH THF
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 g
Type
catalyst
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][C:9]=2[F:16])=[CH:4][C:3]=1[N+:17]([O-])=O>CC(O)=O.C1COCC1.[Zn]>[NH2:17][C:3]1[CH:4]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]#[N:15])=[CH:10][C:9]=2[F:16])[CH:6]=[CH:7][C:2]=1[NH2:1] |f:1.2|

Inputs

Step One
Name
4′-amino-2-fluoro-3′-nitrobiphenyl-4-carbonitrile
Quantity
3 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C1=C(C=C(C=C1)C#N)F)[N+](=O)[O-]
Name
AcOH THF
Quantity
70 mL
Type
solvent
Smiles
CC(=O)O.C1CCOC1
Step Two
Name
Quantity
6.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with saturated aqueous NaHCO3 solution (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was triturated with MTBE (30 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C(C=CC1N)C1=C(C=C(C=C1)C#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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